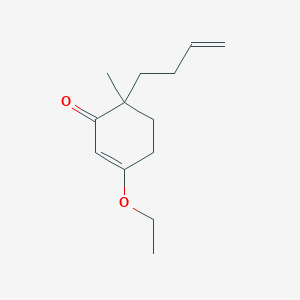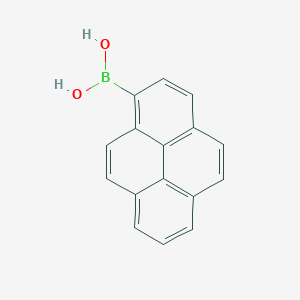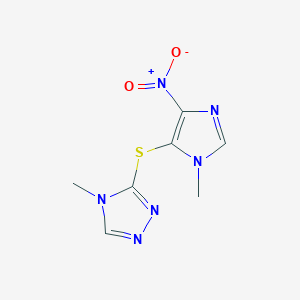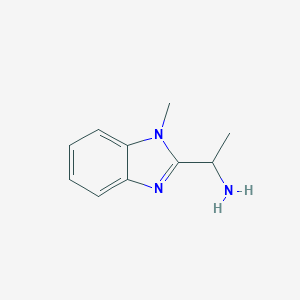
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one, also known as BMH, is a synthetic compound that belongs to the class of bicyclic monoterpenes. It is widely used in scientific research for its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In addition, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been found to activate the p38 MAPK pathway, which is associated with cell cycle arrest and apoptosis. Furthermore, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been found to exert a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. In addition, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. Furthermore, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to modulate neuronal activity and prevent oxidative stress-induced damage, which is associated with various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and potential therapeutic applications. However, there are also some limitations associated with the use of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one in lab experiments, including its potential toxicity and limited availability. Therefore, it is important to use appropriate safety precautions and obtain 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one from reliable sources.
Direcciones Futuras
There are several future directions for the research and development of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one, including the investigation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective activities of 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one. Furthermore, the development of novel 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one derivatives with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one can be synthesized through a multi-step reaction process that involves the condensation of ethyl acetoacetate with 3-methyl-2-cyclohexenone in the presence of piperidine as a catalyst. The resulting product is then subjected to a series of oxidation and reduction reactions to yield 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one in high purity and yield.
Aplicaciones Científicas De Investigación
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one has been investigated as a potential neuroprotective agent due to its ability to modulate neuronal activity and prevent oxidative stress-induced damage.
Propiedades
IUPAC Name |
6-but-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-6-8-13(3)9-7-11(15-5-2)10-12(13)14/h4,10H,1,5-9H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJJFMCXIDEEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C(CC1)(C)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-But-3-enyl-3-ethoxy-6-methylcyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)

![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)
![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)



![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)


